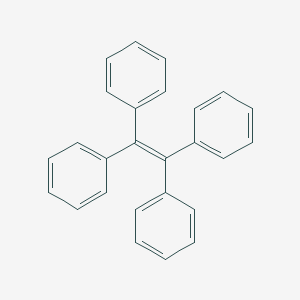

Tetraphenylethylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-triphenylethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZUZNKTTIRERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060895 | |

| Record name | Tetraphenylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly beige powder; [Acros Organics MSDS] | |

| Record name | Tetraphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

632-51-9 | |

| Record name | Tetraphenylethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-ethenediylidene)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylethylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT243CE29P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Luminescent World of TPE Derivatives: An In-depth Technical Guide to Aggregation-Induced Emission

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the phenomenon of Aggregation-Induced Emission (AIE) in Tetraphenylethylene (TPE) derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles governing the enhanced luminescence of these molecules in their aggregated state, a property that has garnered significant interest for applications in bio-imaging, chemical sensing, and materials science.

The Core Mechanism: Restriction of Intramolecular Rotation (RIR)

The central principle underpinning the AIE phenomenon in TPE derivatives is the Restriction of Intramolecular Rotation (RIR) .[1][2] In dilute solutions, TPE derivatives are typically non-emissive or weakly fluorescent. This is attributed to the dynamic rotational and vibrational motions of the multiple phenyl rings within the molecule.[3][4] These intramolecular motions provide non-radiative pathways for the dissipation of energy from the excited state, effectively quenching fluorescence.

Upon aggregation, induced by factors such as poor solvent addition or concentration, the TPE molecules are forced into close proximity. This physical constraint hinders the rotational freedom of the phenyl rings.[5][6] With the non-radiative decay channels blocked, the excited-state energy is instead released through radiative pathways, resulting in a significant enhancement of fluorescence emission.[3][6] This "turn-on" fluorescence is the hallmark of AIE. Other proposed mechanisms that contribute to or work in concert with RIR include the restriction of intramolecular vibrations (RIV) and J-aggregate formation.[1]

The following diagram illustrates the fundamental principle of the Restriction of Intramolecular Rotation (RIR) mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.pku.edu.cn [chem.pku.edu.cn]

The Synthesis of Functionalized Tetraphenylethylene for Advanced Sensing Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of tetraphenylethylene (TPE)-based fluorescent probes for a wide range of sensing applications. TPE and its derivatives are at the forefront of sensor development due to their unique aggregation-induced emission (AIE) properties, offering high sensitivity and selectivity for various analytes, including metal ions, anions, biomolecules, and volatile organic compounds. This document details the core synthetic methodologies, experimental protocols, and underlying signaling mechanisms, presenting quantitative data in a clear, comparative format to aid in the design and development of novel TPE-based sensors.

Core Synthetic Strategies for the this compound Scaffold

The foundation of any TPE-based sensor is the synthesis of the core TPE scaffold. The most prevalent and versatile method for constructing this sterically hindered alkene is the McMurry coupling reaction.

McMurry Coupling Reaction

The McMurry reaction involves the reductive coupling of two ketone molecules using a low-valent titanium species, typically generated in situ from TiCl₄ and a reducing agent like zinc powder.

Experimental Protocol: Synthesis of this compound (TPE)

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: To the flask, add zinc powder (4.0 eq) and freshly distilled, dry tetrahydrofuran (B95107) (THF). The use of dry THF is critical for the success of the reaction.[1]

-

Formation of Low-Valent Titanium: The flask is cooled to 0 °C in an ice bath. Titanium tetrachloride (TiCl₄, 2.0 eq) is added dropwise to the stirred suspension. The mixture is then allowed to warm to room temperature and refluxed for 2 hours. The color of the solution should turn from yellow to black, indicating the formation of the active low-valent titanium species.

-

Coupling Reaction: A solution of benzophenone (B1666685) (1.0 eq) in dry THF is added to the reaction mixture. The reaction is then refluxed for 12-16 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl. The mixture is extracted with dichloromethane (B109758) (DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford pure this compound as a white solid.

Functionalization of the this compound Core

The versatility of TPE as a sensing platform stems from the ease with which its phenyl rings can be functionalized with various recognition moieties. Common strategies include bromination followed by cross-coupling reactions or the use of pre-functionalized starting materials in the McMurry coupling.

Bromination of the TPE Core

A common first step for functionalization is the electrophilic bromination of the TPE core, typically at the para-positions of the phenyl rings, yielding tetra(4-bromophenyl)ethylene.

Experimental Protocol: Synthesis of Tetra(4-bromophenyl)ethylene

-

Reaction Setup: this compound is dissolved in dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: Glacial acetic acid is added, followed by the dropwise addition of bromine (4.0-4.5 eq) at room temperature.[1]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Work-up and Purification: The reaction mixture is washed with cold water to remove unreacted bromine and acetic acid. The resulting precipitate is collected by filtration and washed with ethanol (B145695) and water to yield tetra(4-bromophenyl)ethylene as a white solid.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-functionalized TPE core is a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Suzuki coupling is a powerful method for forming carbon-carbon bonds between the bromo-TPE and a boronic acid or ester derivative. This is widely used to introduce aryl, heteroaryl, or vinyl groups that can serve as recognition sites or modulate the electronic properties of the TPE core.

Experimental Protocol: Suzuki Coupling for Thiophene Functionalization

-

Reaction Setup: Tetra(4-bromophenyl)ethylene, thiophene-2-boronic acid (4.4 eq), and a base such as potassium carbonate (K₂CO₃, 8.0 eq) are added to a Schlenk flask containing a mixture of toluene, ethanol, and water.

-

Degassing: The reaction mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.[1]

-

Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%), is added under the inert atmosphere.

-

Reaction: The mixture is heated to reflux and stirred for 24-48 hours.

-

Work-up and Purification: After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield the thiophene-functionalized TPE.[1]

Sonogashira coupling is employed to introduce alkyne functionalities onto the TPE core, which are valuable for further modification via "click chemistry" or for direct use in sensing applications.

Experimental Protocol: Sonogashira Coupling of Bromo-TPE

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, tetra(4-bromophenyl)ethylene, a terminal alkyne (e.g., trimethylsilylacetylene, 4.4 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5-10 mol%), and a copper(I) co-catalyst (e.g., CuI, 10-20 mol%) are dissolved in a mixture of dry THF and an amine base like triethylamine (B128534) (TEA).

-

Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated, and the residue is purified by column chromatography. If a silyl-protected alkyne was used, a deprotection step (e.g., with K₂CO₃ in methanol) is required.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry," particularly the CuAAC reaction, is a highly efficient and specific method for conjugating azide-functionalized molecules to alkyne-functionalized TPEs (or vice versa). This is extremely useful for attaching complex biomolecules or specific recognition units.

Experimental Protocol: CuAAC on an Alkyne-Functionalized TPE

-

Reaction Setup: The alkyne-functionalized TPE and an azide-containing molecule (1.0-1.2 eq) are dissolved in a suitable solvent system, often a mixture of t-butanol and water.

-

Catalyst Preparation: A fresh solution of sodium ascorbate (B8700270) (0.2-0.5 eq) in water is prepared. A solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) in water is also prepared.

-

Reaction: The sodium ascorbate solution is added to the reaction mixture, followed by the copper sulfate solution. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Synthesis of Boronic Acid Functionalized TPE

TPE derivatives functionalized with boronic acids are particularly useful for the detection of saccharides, such as glucose.

Experimental Protocol: Synthesis of a Boronic Acid-Functionalized TPE

-

Synthesis of a Bromo-TPE Precursor with a Linker: A TPE derivative with a bromoalkyl or similar reactive group is synthesized.

-

Reaction with a Boronic Acid Precursor: The bromo-TPE is reacted with a protected boronic acid species, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, under basic conditions (e.g., using K₂CO₃ in DMF).

-

Deprotection: The boronate ester is hydrolyzed to the boronic acid using an acidic workup or other standard deprotection methods.

-

Purification: The final product is purified by chromatography or recrystallization.

Signaling Mechanisms of TPE-Based Sensors

The sensing capabilities of functionalized TPEs are primarily based on changes in their fluorescence emission upon interaction with an analyte. The AIE phenomenon is central to this, where the TPE derivative is non-emissive in solution but becomes highly fluorescent upon aggregation. The interaction with an analyte can either induce or disrupt this aggregation, leading to a "turn-on" or "turn-off" response. Two key electronic processes govern these changes: Photo-induced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photo-induced Electron Transfer (PET)

In a PET-based sensor, the TPE core (the fluorophore) is linked to a recognition unit that can act as an electron donor or acceptor. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer to or from the recognition unit, a non-radiative process that quenches fluorescence. Upon binding of the analyte to the recognition unit, the electron transfer process is inhibited, "turning on" the fluorescence.

Caption: Photo-induced Electron Transfer (PET) signaling mechanism.

Intramolecular Charge Transfer (ICT)

ICT-based sensors typically consist of an electron-donating group and an electron-accepting group attached to the TPE core. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this ICT state are highly sensitive to the local environment. Analyte binding can alter the electronic properties of the donor or acceptor, leading to a change in the emission wavelength or intensity.

Caption: Intramolecular Charge Transfer (ICT) signaling mechanism.

Experimental Workflow for TPE-Based Fluorescent Sensing

A typical workflow for utilizing a functionalized TPE probe for sensing an analyte involves several key steps, from sample preparation to data analysis.

Caption: General experimental workflow for fluorescent sensing.

Quantitative Data for TPE-Based Sensors

The performance of a fluorescent sensor is characterized by several key parameters. The following tables summarize representative quantitative data for various functionalized TPE sensors, categorized by the type of analyte they detect.

Table 1: TPE-Based Sensors for Metal Ion Detection

| Functional Group | Analyte | Detection Limit (LOD) | Quantum Yield (Φ) | Response Time | Signaling Mechanism | Reference |

| Methylene hydrazine (B178648) carbothioamide | Hg²⁺ | 0.183 µg/mL | 2.26% | < 1 min | Turn-off (Static Quenching) | [2][3] |

| Methylene hydrazine carbothioamide | Ag⁺ | 0.238 µg/mL | 2.26% | < 1 min | Turn-off (Static Quenching) | [2][3] |

| Quinolinium salts | Hg²⁺ | 71.8 nM | - | - | Turn-on | [4][5] |

| Pyridinyl | Cr³⁺, Fe³⁺, Al³⁺ | - | - | - | Ratiometric | [6] |

| Carboxylic acid (in HOF) | Al³⁺ | - | - | - | Turn-on | [7] |

Table 2: TPE-Based Sensors for Anion Detection

| Functional Group | Analyte | Detection Limit (LOD) | Quantum Yield (Φ) | Response Time | Signaling Mechanism | Reference |

| Dimethylformamidine | PO₄³⁻ | 65.6 nM | - | < 1 min | Turn-on (AIE) | [8] |

| Quinolinium salts | I⁻ | 22.6 nM | - | - | Turn-off | [4][5] |

Table 3: TPE-Based Sensors for Organic Molecules

| Functional Group | Analyte | Detection Limit (LOD) | Quenching Efficiency | Response Time | Signaling Mechanism | Reference |

| Thiophene | Nitroaromatics | 1.0 nM | >95% for Nitrobenzene | Fast | Turn-off (PET) | [9] |

| Polydimethylsiloxane | Nitrobenzene | - | ~53% after 10 min | - | Turn-off | [10][11] |

| Boronic Acid | Glucose | - | - | - | Turn-on/Ratiometric | [12][13][14] |

Conclusion

Functionalized this compound derivatives represent a powerful and versatile class of fluorescent probes. Their inherent AIE characteristics, coupled with the synthetic accessibility of the TPE core and the ease of introducing a wide array of functional groups, make them highly adaptable for the detection of a diverse range of analytes. This guide has provided a foundational understanding of the key synthetic methodologies, experimental protocols, and signaling mechanisms that underpin the design and application of TPE-based sensors. The presented quantitative data highlights their high sensitivity and selectivity, underscoring their potential for significant contributions to fields ranging from environmental monitoring and clinical diagnostics to drug discovery and materials science. Further research into novel functionalization strategies and the development of TPE-based sensor arrays will undoubtedly continue to expand the scope and impact of this remarkable class of molecules.

References

- 1. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]

- 5. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pyridinyl-functionalized this compound fluorogen for specific sensing of trivalent cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. A this compound-based aggregation-induced emission sensor: Ultrasensitive "turn-on" fluorescent sensing for phosphate anion in pure water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Unexpected Fluorescence Emission Behaviors of this compound-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Photophysical Intricacies of Novel Tetraphenylethylene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core photophysical properties of novel tetraphenylethylene (TPE) derivatives, a class of molecules at the forefront of advanced material science and biomedical applications. Renowned for their unique aggregation-induced emission (AIE) characteristics, these compounds offer unprecedented opportunities in the development of fluorescent probes, diagnostic tools, and therapeutic agents. This document provides a comprehensive overview of their quantitative photophysical data, detailed experimental protocols for their characterization, and visual representations of the underlying mechanisms and workflows.

Core Concepts: Aggregation-Induced Emission (AIE)

This compound and its derivatives are archetypal examples of AIE luminogens (AIEgens). Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIEgens exhibit enhanced fluorescence emission upon aggregation.[1][2] This remarkable phenomenon is primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state.[2][3] In dilute solutions, the phenyl rings of TPE derivatives undergo active intramolecular rotations, providing a non-radiative pathway for the excited state to decay, thus resulting in weak or no fluorescence.[4] Upon aggregation, these intramolecular rotations are physically hindered, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, leading to strong fluorescence emission.[1][4]

Quantitative Photophysical Data

The photophysical properties of TPE derivatives are highly tunable through synthetic modifications. The introduction of different functional groups can significantly alter their absorption and emission characteristics, as well as their quantum yields. The following tables summarize key photophysical data for a selection of novel TPE derivatives.

| Derivative Name/Identifier | Solvent/State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) (%) | Reference |

| TPE-3OH-FLA | Solution | - | Blue-green emission | - | - | [5] |

| Thiophene-substituted TPE (THTPE) | 90% H₂O/THF | 360 (excitation) | 519 | 159 | - | [4][6] |

| TPE-4Py | THF (10 μM) | 360 (excitation) | - | - | - | [7] |

| TPE-4Bz | THF (10 μM) | 347 (excitation) | - | - | - | [7] |

| TPE | THF/H₂O (f_w < 70%) | 280 (excitation) | ~380 | ~100 | - | [8] |

| TPE | THF/H₂O (f_w > 80%) | 280 (excitation) | ~475 | ~195 | - | [8] |

| TPE-NS-Na | Solution | - | - | - | 0.5 | |

| TPE-NS-Na | Solid State | - | - | - | 12 | |

| TPE-4S-Na | Emulsion (dissolved) | - | - | - | 0.5 | |

| TPE-4S-Na | Emulsion (dried) | - | - | - | 20.2 | |

| TPE-o-carborane star-shaped molecule | Solid State | - | - | - | 62 | [9] |

| n-TPE | THF (10 μM) | 362 | ~430 | ~68 | - | [3] |

| n-TPE-AP-PDMS | THF (10 μM) | 362 | ~430 | ~68 | - | [3] |

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of TPE derivatives is crucial for their development and application. This section provides detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) at which a TPE derivative absorbs light.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent of choice (e.g., THF, Dichloromethane, spectroscopic grade)

-

TPE derivative sample

Procedure:

-

Sample Preparation: Prepare a stock solution of the TPE derivative in the chosen solvent at a known concentration (e.g., 1 mM). From the stock solution, prepare a dilute solution (e.g., 10 µM) in a volumetric flask.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorption from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

Fluorescence Spectroscopy

Objective: To determine the emission spectrum of a TPE derivative.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of choice

-

TPE derivative solution (prepared as in 3.1)

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum. Set the excitation and emission slit widths (e.g., 5 nm).

-

Blank Measurement: Record an emission spectrum of the pure solvent to identify any potential background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette containing the TPE derivative solution in the fluorometer.

-

Data Acquisition: Scan the emission wavelengths over a range that is longer than the excitation wavelength (e.g., if λ_ex = 360 nm, scan from 370 nm to 800 nm). The wavelength at the peak of the emission spectrum is the emission maximum (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To quantify the efficiency of the fluorescence process.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

TPE derivative solution

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure:

-

Prepare a Series of Solutions: Prepare a series of five to six dilute solutions of both the TPE derivative (sample) and the standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: Using the fluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength and instrument settings.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The data should yield straight lines that pass through the origin.

-

Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_F,std is the known quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).

-

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex processes involved in the photophysics of TPE derivatives. The following diagrams, generated using the DOT language, illustrate key concepts.

Caption: The mechanism of Aggregation-Induced Emission (AIE) in TPE derivatives.

Caption: Experimental workflow for the photophysical characterization of TPE derivatives.

Caption: A potential signaling pathway for a TPE-based drug delivery system.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. Development of this compound-based fluorescent oligosaccharide probes for detection of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.4. Determination of Quantum Yields [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Unraveling the Core of Restricted Intramolecular Rotation in Tetraphenylethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the phenomenon of restricted intramolecular rotation (RIR) in tetraphenylethylene (TPE) and its central role in the mechanism of aggregation-induced emission (AIE). TPE and its derivatives are archetypal AIE luminogens (AIEgens), materials that are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1][2] This unique property, a direct consequence of RIR, has positioned TPE-based materials at the forefront of advancements in bioimaging, chemical sensing, and optoelectronics.[1][3] This guide will delve into the fundamental principles of RIR, present key quantitative data, detail experimental protocols for its investigation, and provide visual representations of the underlying processes.

The Core Mechanism: From Free Rotation to Radiative Decay

In dilute solutions, TPE molecules exist in a propeller-shaped conformation where the four peripheral phenyl rings can undergo active intramolecular rotations and vibrations around the single bonds connecting them to the central ethylene (B1197577) core.[2][4] Upon photoexcitation, these low-frequency rotational motions provide efficient non-radiative decay pathways for the excited state, leading to the dissipation of energy as heat rather than light, and thus, the molecules are non-luminescent.[2][3]

The phenomenon of AIE is triggered when these molecules aggregate in a poor solvent or in the solid state. In the aggregated state, the physical constraint imposed by neighboring molecules severely restricts the intramolecular rotation of the phenyl rings.[3][4] This "locking" of the molecular conformation effectively blocks the non-radiative decay channels.[2] With the primary non-radiative pathway obstructed, the excited-state energy is channeled into a radiative decay pathway, resulting in a dramatic increase in fluorescence intensity.[2][3] This process, known as the restriction of intramolecular motion (RIM), with RIR being the dominant mechanism for TPE, is the cornerstone of the AIE effect.[3][4]

Computational studies have provided deeper insights into the excited-state dynamics of TPE. Upon photoexcitation, the molecule undergoes a significant lengthening of the central ethylenic bond within femtoseconds, followed by a twisting motion.[5][6] In solution, this twisting, coupled with the torsional dynamics of the phenyl rings, facilitates rapid non-radiative decay back to the ground state.[5] In the aggregated state, these motions are hindered, stabilizing the excited state and promoting fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on TPE and its derivatives, illustrating the impact of RIR on their photophysical properties.

Table 1: Photophysical Properties of TPE in Different States

| Property | Dilute Solution (e.g., THF) | Aggregated State (e.g., THF/Water mixture) | Reference(s) |

| Fluorescence Quantum Yield (ΦF) | Very low (~0.1%) | High (can approach 100%) | [7][8] |

| Excited-State Lifetime (τ) | Picoseconds to nanoseconds | Nanoseconds to tens of nanoseconds | [5] |

| Emission Maximum (λem) | ~410 nm (weak) | ~444 nm (strong) | [4] |

Table 2: Influence of Structural Modification on AIE Properties of TPE Derivatives

| TPE Derivative | Modification | Fluorescence in Solution | AIE Activity | Rationale | Reference(s) |

| TPE-4oM | Ortho-methyl groups on phenyl rings | Strong | Moderate AEE | Steric hindrance from ortho-substituents pre-restricts phenyl ring rotation even in solution. | [7] |

| TPE-4mM | Meta-methyl groups on phenyl rings | Very Weak | Strong AIE | Methyl groups in meta-position have minimal impact on phenyl ring rotation in solution. | [7] |

| sl-TTE | Two thiophene (B33073) rings locked by a covalent bond | Weak | AIE and ACQ properties | Partial restriction of intramolecular motion. | [4] |

| fl-TTE | All four thiophene rings locked into a planar structure | Strong | ACQ | The planar structure promotes π–π stacking, leading to aggregation-caused quenching. | [4] |

(Note: AEE stands for Aggregation-Enhanced Emission; ACQ stands for Aggregation-Caused Quenching; TTE is tetrathienylethene, a TPE analogue)

Experimental Protocols

The investigation of RIR and AIE in TPE derivatives involves a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Induction and Characterization of Aggregation-Induced Emission

Objective: To induce the aggregation of a TPE derivative and quantify the resulting change in fluorescence.

Materials:

-

TPE derivative stock solution (e.g., 1 mM in a "good" solvent like THF)

-

"Poor" solvent (e.g., deionized water)

-

Volumetric flasks and precision pipettes

-

Fluorometer with quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent Mixtures: Prepare a series of solutions with varying fractions of the poor solvent (e.g., water fractions, fw, from 0% to 99% in THF).[3]

-

Sample Preparation: To each vial containing a specific solvent mixture, add a small aliquot of the TPE derivative stock solution to achieve a final concentration of approximately 10 µM. Gently vortex the mixtures and allow them to equilibrate for at least 30 minutes.[3]

-

UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the TPE derivative in the pure "good" solvent to determine the absorption maximum (λabs).

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.[3]

-

Record the fluorescence emission spectrum for each sample across the expected emission range.[3]

-

Plot the maximum fluorescence intensity versus the water fraction (fw). A significant increase in fluorescence intensity at higher fw is indicative of AIE.[3]

-

-

Quantum Yield Determination: Determine the fluorescence quantum yield in both the pure good solvent and in the aggregated state using a standard reference dye (e.g., quinine (B1679958) sulfate).

Protocol 2: Time-Resolved Fluorescence Spectroscopy

Objective: To measure the excited-state lifetime of the TPE derivative in solution and in the aggregated state to understand the dynamics of radiative and non-radiative decay.

Materials:

-

TPE derivative solutions (in pure good solvent and in an aggregated state)

-

Time-correlated single-photon counting (TCSPC) system or a streak camera

-

Pulsed laser source for excitation (e.g., a picosecond diode laser)

Procedure:

-

Instrument Setup: Configure the TCSPC system with the appropriate excitation wavelength and emission wavelength filters.

-

Data Acquisition:

-

Excite the sample with the pulsed laser.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

-

-

Data Analysis:

-

Fit the fluorescence decay curve to a single or multi-exponential decay model to extract the excited-state lifetime(s) (τ).

-

Compare the lifetimes in the dissolved and aggregated states. A longer lifetime in the aggregated state indicates the suppression of non-radiative decay pathways due to RIR.

-

Protocol 3: Computational Modeling

Objective: To theoretically investigate the rotational energy barriers and excited-state dynamics of TPE derivatives.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages

Procedure:

-

Geometry Optimization: Perform geometry optimization of the TPE derivative in both the ground state (S0) and the first excited state (S1) using density functional theory (DFT) or time-dependent DFT (TD-DFT).

-

Potential Energy Surface Scan:

-

Define the dihedral angle corresponding to the rotation of a phenyl ring as the reaction coordinate.

-

Perform a relaxed potential energy surface scan by systematically changing this dihedral angle and calculating the energy at each point in both the S0 and S1 states.

-

The energy difference between the minimum and maximum points on the potential energy curve in the S1 state provides the rotational energy barrier.

-

-

Excited-State Dynamics Simulation:

-

Perform non-adiabatic molecular dynamics simulations (e.g., trajectory surface hopping) to simulate the deactivation pathways of the excited state.[7][9]

-

Analyze the trajectories to identify the key intramolecular motions (e.g., phenyl ring rotation, ethylenic bond twisting) that lead to non-radiative decay.[5][6]

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows related to the restricted intramolecular rotation in TPE.

References

- 1. mdpi.com [mdpi.com]

- 2. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrafast excited-state dynamics of this compound studied by semiclassical simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular anchors in the solid state: Restriction of intramolecular rotation boosts emission efficiency of luminogen aggregates to unity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis of Water-Soluble Tetraphenylethylene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of water-soluble tetraphenylethylene (TPE) derivatives. TPE and its derivatives are a prominent class of molecules exhibiting aggregation-induced emission (AIE), a phenomenon where they become highly fluorescent in an aggregated state.[1] This unique property, coupled with their tunable photophysical characteristics, makes them ideal candidates for various biomedical applications, including bioimaging, drug delivery, and photodynamic therapy (PDT).[2] However, the inherent hydrophobicity of the TPE core often limits its direct use in aqueous biological environments. This guide details established methodologies to overcome this limitation by introducing water-solubilizing moieties, thereby enabling their full potential in biomedical research and drug development.

Core Synthesis Strategies and Experimental Protocols

The hydrophobicity of the TPE scaffold necessitates chemical modification to render it soluble in aqueous media. The primary strategies involve the introduction of ionic (anionic or cationic) or non-ionic hydrophilic groups to the peripheral phenyl rings of the TPE core.

Anionic Water-Soluble TPE Derivatives: Sulfonation

Sulfonation is a widely employed method to introduce negatively charged sulfonate groups (-SO₃⁻), significantly enhancing water solubility. The following protocol is a general method adapted from the sulfonation of similar aromatic structures and can be applied to this compound.

Experimental Protocol: Synthesis of Tetrakis(4-sulfonatophenyl)ethylene Sodium Salt

-

Sulfonation: In a round-bottom flask, dissolve this compound (1.0 g) in concentrated sulfuric acid (20 mL). Heat the mixture at 100°C for 24 hours with constant stirring. The reaction progress can be monitored by taking small aliquots, neutralizing them, and checking for water solubility.[3]

-

Neutralization: After cooling to room temperature, the reaction mixture is poured slowly into a beaker of ice-cold water (200 mL) with vigorous stirring. A precipitate will form.

-

Purification: The precipitate is collected by filtration and washed with cold water until the washings are neutral. The crude product is then dissolved in a minimum amount of hot water and neutralized with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is 7.[3]

-

Isolation: The product is precipitated by the addition of ethanol (B145695) or acetone. The resulting solid is collected by filtration, washed with ethanol, and dried under vacuum to yield the tetrasodium (B8768297) salt of tetrakis(4-sulfonatophenyl)ethylene as a white or off-white solid.

Cationic Water-Soluble TPE Derivatives: Quaternization of Amines

Introducing positively charged quaternary ammonium (B1175870) groups is another effective strategy for water solubilization. This is typically a two-step process involving the synthesis of an amine-functionalized TPE followed by quaternization.

Experimental Protocol: Synthesis of Tetrakis(4-(N,N,N-trimethylammonium)phenyl)ethylene Tetraiodide

-

Synthesis of Amine-Functionalized TPE: Synthesize tetrakis(4-aminophenyl)ethylene from tetrakis(4-bromophenyl)ethylene via a palladium-catalyzed Buchwald-Hartwig amination reaction with a suitable amine source (e.g., benzophenone (B1666685) imine followed by hydrolysis).

-

Quaternization: Dissolve the amine-functionalized TPE (1.0 g) in a suitable solvent such as methanol (B129727) or THF. Add an excess of methyl iodide (e.g., 5-10 equivalents per amino group). The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 24-48 hours.[4] The progress of the reaction can be monitored by TLC or NMR.

-

Isolation: The quaternized product, which is typically insoluble in the reaction solvent, will precipitate out. The solid is collected by filtration, washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted methyl iodide, and finally dried under vacuum.

Non-ionic Water-Soluble TPE Derivatives: PEGylation

Poly(ethylene glycol) (PEG) chains can be attached to the TPE core to impart water solubility and improve biocompatibility. This is often achieved through Williamson ether synthesis or click chemistry.

Experimental Protocol: Synthesis of PEGylated this compound

-

Synthesis of Hydroxylated TPE: Prepare a TPE derivative with hydroxyl groups on the phenyl rings, for example, tetrakis(4-hydroxyphenyl)ethylene. This can be synthesized via McMurry coupling of 4,4'-dihydroxybenzophenone.

-

PEGylation: In a flame-dried flask under an inert atmosphere, dissolve the hydroxylated TPE (1.0 g) in anhydrous DMF or THF. Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the hydroxyl groups. To this mixture, add a solution of monomethoxy-PEG-tosylate or monomethoxy-PEG-mesylate (mPEG-OTs or mPEG-OMs) in the same solvent. The reaction is typically stirred at an elevated temperature (e.g., 60-80°C) for 24-48 hours.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel or by precipitation from a suitable solvent system to yield the PEGylated TPE derivative.

Quantitative Data on Water-Soluble TPE Derivatives

The photophysical properties of water-soluble TPE derivatives are crucial for their application as fluorescent probes and imaging agents. The following tables summarize key quantitative data from the literature.

| Derivative Type | Compound | Solvent | Quantum Yield (Φ_F) | Reference |

| Anionic (Sulfonated) | Tetrakis(4-sulfonatophenyl)ethylene | Water/THF (1:99 v/v) | 0.35 | [6] |

| Tetrakis(4-sulfonatophenyl)ethylene | Solid State | 0.42 | [6] | |

| Cationic (Quaternary Ammonium) | TPE-Py+ | Water | Aggregated, Emissive | [7] |

| TPE-(CH₂NMe₃⁺)₄ | Water | 0.08 | [7] | |

| Non-ionic (PEGylated) | TPE-PEG macrocycle (p2) | THF | 0.02 | [5] |

| TPE-PEG macrocycle (p2) | THF/H₂O (1:99 v/v) | 0.45 | [5] | |

| TPE-PEG macrocycle (m2) | THF | 0.03 | [5] | |

| TPE-PEG macrocycle (m2) | THF/H₂O (1:99 v/v) | 0.50 | [5] |

Table 1: Fluorescence Quantum Yields of Selected Water-Soluble TPE Derivatives.

| Synthesis Strategy | Starting Material | Product | Yield (%) | Reference |

| Bromination & Suzuki Coupling | This compound | Tetrakis(4-bromophenyl)ethylene | 90 | [8] |

| Tetrakis(4-bromophenyl)ethylene | Tetrathiophene-substituted TPE | 30 | [8] | |

| McMurry Coupling & Condensation | Benzophenone & 4-aminobenzophenone | 4-amino TPE | - | [2] |

| 4-amino TPE & Sebacic acid | TPE-sebacic acid conjugate | 70-72 | [2] |

Table 2: Reaction Yields for Key Synthetic Steps in the Preparation of Functionalized TPE Derivatives.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental workflows is critical for the effective application of water-soluble TPE derivatives. The following diagrams, generated using the DOT language, illustrate key processes.

Caption: Mechanism of Reactive Oxygen Species (ROS) generation in Photodynamic Therapy (PDT).

Caption: Workflow of Aggregation-Induced Emission (AIE) based sensing.

Caption: Cellular uptake and imaging workflow for fluorescent TPE probes.

Conclusion and Future Perspectives

The synthesis of water-soluble this compound derivatives has unlocked their vast potential in biomedical research and development. By employing strategies such as sulfonation, quaternization, and PEGylation, researchers can effectively tailor the properties of these AIE-active molecules for specific applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists aiming to design and synthesize novel TPE-based probes and therapeutic agents. The visualization of key mechanisms and workflows further aids in the conceptualization and implementation of experiments. Future research in this field will likely focus on the development of multi-functional TPE derivatives that combine diagnostic and therapeutic modalities (theranostics), as well as the creation of stimuli-responsive systems for targeted drug delivery and release. The continued exploration of the unique photophysical properties of water-soluble TPEs promises to yield innovative solutions for pressing challenges in medicine and biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Flower-like superstructures of AIE-active this compound through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Calculation of Tetraphenylethylene (TPE) Electronic Structure

This compound (TPE) is a canonical example of a molecule exhibiting aggregation-induced emission (AIE), a photophysical phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. This property has led to the development of TPE-based materials for applications in optoelectronics, fluorescent probes, and biosensors.[1][2][3] Understanding the electronic structure of TPE is paramount to rationally designing new AIE-active molecules (AIEgens). This technical guide details the theoretical methodologies used to investigate TPE's electronic structure and the mechanistic insights gained from these calculations.

Theoretical Methodologies for Electronic Structure Calculation

The electronic properties of TPE and its derivatives are primarily investigated using quantum mechanical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for studying the ground and excited states, respectively.[4][5]

Experimental Protocols (Computational Details):

-

Ground State Geometry Optimization: The molecular structure in the ground state (S₀) is typically optimized using DFT methods. Common functional/basis set combinations include B3LYP/6-31G(d) and M06-2X/6-311G(d).[1][2][6][7] The choice of functional is crucial, and M06-2X is often selected for its robust performance with non-covalent interactions, which are important in the aggregated state.

-

Excited State Calculations: The properties of the excited states (e.g., S₁, T₁) are calculated using TD-DFT.[5] This provides information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions. For more complex situations, such as studying conical intersections and non-adiabatic dynamics, multireference methods like CASPT2 and semiempirical methods like OM2/MRCI are employed.[8][9]

-

Solvent Effects: To simulate the solution phase, the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), is often incorporated into the calculations.[5]

-

Aggregate Modeling: The AIE effect is studied by modeling TPE aggregates. This can be done through Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, where a central TPE molecule is treated with a high level of theory (QM) and the surrounding environment is treated with a lower-level molecular mechanics force field.[5] Dimer and larger cluster calculations are also performed to understand intermolecular interactions.[10]

A typical computational workflow for investigating the electronic structure and AIE mechanism of a TPE derivative is illustrated below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Non-doped OLEDs based on this compound phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]

- 5. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the working mechanism of aggregation-induced emission of this compound derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Aggregation-Induced Emission (AIE): From Discovery to Application

An in-depth technical guide or whitepaper on the core of aggregation-induced emission.

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The phenomenon of Aggregation-Induced Emission (AIE) represents a significant paradigm shift in the field of luminescent materials. Conventionally, the aggregation of fluorescent molecules, or fluorophores, is known to quench light emission, a process termed Aggregation-Caused Quenching (ACQ).[1] However, AIE luminogens (AIEgens) defy this textbook knowledge, exhibiting weak to no emission when molecularly dissolved but strong luminescence upon aggregation in poor solvents or in the solid state.[2] This unique "turn-on" fluorescence provides a powerful tool for various high-tech applications, including diagnostics, bio-imaging, and drug delivery, by offering high signal-to-noise ratios and superior photostability.[3][1]

This guide provides a comprehensive technical overview of the discovery, history, and core principles of AIE. It details the underlying mechanisms, presents key quantitative data, outlines experimental protocols for AIEgen characterization, and explores its relevance in the context of drug development.

Discovery and Historical Perspective

The concept of AIE was first coined in 2001 by the research group of Professor Ben Zhong Tang.[4][5] They observed that a series of silole derivatives were non-emissive in dilute solutions but became highly luminescent when aggregated in concentrated solutions or as thin films.[5] This discovery was a direct challenge to the widely accepted ACQ effect, which had long been a limiting factor in the practical application of luminescent materials in the solid state.[4]

While the term "AIE" was introduced in 2001, earlier observations of similar phenomena existed long before the concept was formally defined.[6] For instance, fluorescence enhancement of certain dyes upon rigidification in viscous media or through J-aggregate formation was studied throughout the 20th century.[6][7] Molecules like tetraphenylethylene (TPE), now a classic AIEgen, and various stilbene (B7821643) derivatives were noted for their solid-state fluorescence in OLED research during the 1990s.[6] Furthermore, cyanine (B1664457) dyes used as molecular probes in nucleic acid research demonstrated significant fluorescence enhancement upon intercalation into DNA, a process that restricts their molecular motion.[6] However, it was Tang's systematic investigation and mechanistic elucidation that unified these observations and established AIE as a distinct and vibrant field of research.[4][8] Since 2001, AIE research has grown exponentially, becoming one of the most active frontiers in chemistry and materials science.[9]

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The primary mechanism accepted for the AIE phenomenon is the Restriction of Intramolecular Motion (RIM). AIEgens typically possess propeller-shaped, sterically hindered structures that can undergo low-frequency rotational or vibrational motions in their excited state when dissolved in a good solvent.[3][10] These motions act as non-radiative decay pathways, effectively dissipating the absorbed energy as heat and thus quenching fluorescence.[9][10]

When the AIEgens aggregate, for instance, by adding a poor solvent (e.g., water) to a solution in a good solvent (e.g., THF), or in the solid state, these intramolecular motions are physically constrained. The steric hindrance from neighboring molecules blocks the non-radiative decay channels.[10] This blockage forces the excited-state energy to be released through radiative pathways, resulting in a strong fluorescence emission.[11] The RIM mechanism can be further categorized into two main processes:

-

Restriction of Intramolecular Rotation (RIR): This is the dominant process for many archetypal AIEgens like tetraphenylethene (TPE) and hexaphenylsilole (HPS).[9][12] In solution, the phenyl rings of these molecules rotate freely, dissipating energy. In the aggregate state, this rotation is hindered, activating the radiative decay channel.[9]

-

Restriction of Intramolecular Vibration (RIV): For some AIEgens that lack freely rotatable parts, the AIE effect is attributed to the suppression of low-frequency vibrations upon aggregation.[9][13]

Other mechanisms have also been proposed to contribute to or explain the AIE phenomenon in specific systems, including J-aggregate formation, suppression of twisted intramolecular charge transfer (TICT), E/Z isomerization, and excited-state intramolecular proton transfer (ESIPT).[4][14]

Caption: The AIE Mechanism via Restriction of Intramolecular Motion (RIM).

Quantitative Data of Archetypal AIEgens

The defining characteristic of an AIEgen is the significant enhancement of its fluorescence quantum yield (ΦF) upon aggregation. This can be quantified by comparing the ΦF in a good solvent with that in the aggregated state. The AIE enhancement factor (αAIE) is defined as the ratio of emission intensity in the aggregate state to that in the solution state.[10]

| AIEgen | Solvent System | ΦF (Solution) | ΦF (Aggregate/Solid) | Emission Max (Aggregate) | Reference |

| TPE (Tetraphenylethene) | THF / Water | ~0% | High | ~460 nm | [6][10] |

| HPS (Hexaphenylsilole) | THF / Water | Virtually non-emissive | High | ~510 nm | [4][9] |

| TTE (Tetrathienylethene) | THF / Water | Low | 2.6% (powder) | 410 nm (aggregates) | [10] |

| sl-TTE (Semi-locked TTE) | THF / Water | Exhibits both ACQ and AIE | Stronger in aggregate | UV region | [10] |

Note: Absolute quantum yields can vary based on the specific aggregation conditions and measurement techniques. The table provides a comparative overview.

Key Experimental Protocols

Synthesis of a Tetraphenylethene (TPE) Derivative

This protocol describes a general synthesis method for a TPE-based AIEgen, which often involves a McMurry coupling reaction.

-

Objective: To synthesize a TPE derivative from a substituted benzophenone (B1666685) precursor.

-

Materials:

-

Substituted benzophenone (e.g., 4,4'-dihydroxybenzophenone)

-

Zinc dust (Zn)

-

Titanium tetrachloride (TiCl4)

-

Tetrahydrofuran (THF), anhydrous

-

Pyridine (B92270), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon).

-

Add zinc dust and anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath.

-

Slowly add TiCl4 dropwise to the stirred suspension. The mixture will turn from yellow to black.

-

After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours to generate the low-valent titanium reagent.

-

Cool the mixture back to room temperature. Add a solution of the substituted benzophenone and anhydrous pyridine in THF dropwise.

-

Reflux the reaction mixture for 12-16 hours.

-

After cooling, quench the reaction by slowly adding water or 1M HCl.

-

Extract the product with DCM. Wash the combined organic layers with saturated NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the final TPE-based AIEgen.[3]

-

Characterization of AIE Properties

This protocol is used to verify and quantify the AIE phenomenon by measuring photoluminescence in solvent mixtures.

-

Objective: To measure the fluorescence emission of an AIEgen in a solvent/non-solvent system.

-

Materials:

-

AIEgen stock solution in a good solvent (e.g., 1 mM in THF).

-

A poor solvent/non-solvent (e.g., deionized water).

-

Spectrofluorometer.

-

UV-Vis Spectrophotometer.

-

-

Procedure:

-

Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (water). For example, create mixtures with water fractions (fw) of 0%, 10%, 20%, ..., 90%, 95% by volume, while keeping the AIEgen concentration constant.

-

For each mixture, acquire the UV-Vis absorption spectrum to check for scattering, which indicates aggregate formation.

-

Measure the photoluminescence (PL) spectra for each mixture using the spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum of the AIEgen.[10]

-

Plot the PL intensity at the emission maximum as a function of the water fraction (fw). A sharp increase in intensity at high water fractions confirms AIE activity.

-

(Optional) Calculate the absolute quantum yield for the solution in pure THF (fw = 0%) and for the suspension with the highest emission (e.g., fw = 90%) using an integrating sphere.

-

Caption: Experimental Workflow for AIE Characterization.

Preparation of AIE Nanoparticles for Bio-applications

This nanoprecipitation method is commonly used to prepare stable aqueous suspensions of hydrophobic AIEgens for use in biological systems.[3]

-

Objective: To formulate AIEgens into nanoparticles (AIE dots) for biocompatibility and cellular imaging.

-

Materials:

-

AIEgen.

-

Amphiphilic polymer for encapsulation (e.g., DSPE-PEG2000).

-

Good solvent (e.g., THF).

-

Poor solvent (e.g., deionized water).

-

-

Procedure:

-

Dissolve the AIEgen and the amphiphilic polymer in THF to create a homogeneous organic solution.

-

Rapidly inject the organic solution into vigorously stirring deionized water (the poor solvent). The volume ratio of water to THF is typically high (e.g., 10:1 or greater).

-

The sudden change in solvent polarity causes the hydrophobic AIEgen and polymer to co-precipitate, self-assembling into nanoparticles.

-

Continue stirring for several hours to allow the THF to evaporate completely.

-

The resulting aqueous suspension contains stable AIE nanoparticles, which can be further purified by dialysis or filtration if necessary.

-

Relevance and Applications in Drug Development

The unique properties of AIEgens make them highly valuable tools for researchers and drug development professionals.[15]

-

Bio-imaging and Cellular Tracking: AIEgens can be designed as "turn-on" fluorescent probes.[3] For example, an AIEgen can be conjugated to a ligand that targets a specific cellular receptor. The probe is non-emissive in the aqueous biological medium but fluoresces brightly upon binding to its target, allowing for high-contrast imaging of cells or tissues.

-

Monitoring Drug Delivery: AIEgens can be incorporated into drug delivery systems (e.g., nanoparticles, micelles) to track their biodistribution, cellular uptake, and drug release in real-time.[1] The fluorescence of the AIEgen can be designed to "turn on" as the drug is released from its carrier.

-

Sensing and Diagnostics: AIE probes can detect specific biomolecules, ions, or changes in the cellular microenvironment (e.g., viscosity, pH).[12] A probe can be engineered to aggregate and fluoresce only in the presence of a specific enzyme or protein, providing a diagnostic signal.[1]

-

Apoptosis Detection: Probes consisting of an AIEgen linked to a caspase-specific peptide (e.g., DEVD) can be used to monitor apoptosis.[3] In healthy cells, the probe is soluble and non-emissive. When apoptosis is induced, active caspases cleave the peptide, releasing the hydrophobic AIEgen, which then aggregates and fluoresces, signaling cell death.[3]

Caption: Logical and Historical Development of AIE.

Conclusion

The discovery of aggregation-induced emission has fundamentally altered the landscape of photophysical sciences and materials chemistry. By turning the "problem" of aggregation into a powerful tool for enhancing luminescence, the AIE phenomenon has provided an elegant solution to the long-standing issue of aggregation-caused quenching. The core principle of RIM offers a clear and robust guide for the rational design of new functional luminogens. For researchers in the life sciences and drug development, AIE-active materials represent a versatile and highly sensitive platform for creating next-generation probes, imaging agents, and smart theranostic systems that promise to advance both fundamental biological understanding and clinical practice.

References

- 1. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aggregation-induced emission: materials, mechanism, and applications | EMRS [european-mrs.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Aggregation-Induced Emission (AIE): A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aggregation‐Induced Emission (AIE): A Historical Perspective | CoLab [colab.ws]

- 8. Aggregation-induced emission: the whole is more brilliant than the parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aggregation-induced emission: phenomenon, mechanism and applications. | Semantic Scholar [semanticscholar.org]

- 13. Aggregation-induced emission biomaterials for anti-pathogen medical applications: detecting, imaging and killing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The Core Principles of TPE-Based AIEgens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of tetraphenylethylene (TPE)-based Aggregation-Induced Emission luminogens (AIEgens). It covers their core mechanism, synthesis, photophysical properties, and applications in biomedical research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Fundamental Principles of Aggregation-Induced Emission (AIE)

Conventional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their fluorescence intensity decreases or is extinguished at high concentrations or in the solid state due to the formation of non-emissive excimers or exciplexes through π-π stacking. In stark contrast, AIEgens are a class of molecules that are non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation.[1][2] This unique "light-up" property makes them ideal for applications in environments where high concentrations are unavoidable, such as in cellular imaging and nanoparticle formulations.

The primary mechanism underlying the AIE phenomenon in TPE-based AIEgens is the Restriction of Intramolecular Motion (RIM) .[3] In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotations and vibrations, providing non-radiative decay pathways for the excited state, thus quenching fluorescence.[4] When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically restricted. This blockage of non-radiative decay channels opens up the radiative decay pathway, resulting in a significant enhancement of fluorescence emission.[3][4]

Diagram of the AIE Mechanism

Caption: Mechanism of Aggregation-Induced Emission in TPE-based AIEgens.

Synthesis of TPE-Based AIEgens

The synthesis of the TPE core and its derivatives is typically achieved through robust and versatile chemical reactions. The most common methods include the McMurry coupling reaction for the synthesis of the TPE scaffold and the Suzuki or Sonogashira cross-coupling reactions for its functionalization.[5]

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of functionalized TPE-based AIEgens.

Photophysical Properties

The photophysical properties of TPE-based AIEgens can be tuned by modifying their molecular structure. Parameters such as absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield can be adjusted by introducing different functional groups to the TPE core.

Table 1: Photophysical Properties of Representative TPE Derivatives

| Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF, %) in Aggregate State | Reference |

| TPE | ~330 | ~460 | ~130 | >60 | [1] |

| TPE-4mM | Not specified | Not specified | Not specified | 0.1 (in THF) | [4] |

| TPE-4oM | Not specified | Not specified | Not specified | 64.3 (in THF) | [4] |

| TPEB | Not specified | Not specified | up to 142 | up to 27 (solid state) | [1] |

| p2 | Not specified | ~480-490 | Not specified | 0.02-0.5 | [6] |

| m2 | Not specified | ~460-470 | Not specified | 0.02-0.5 | [6] |

Experimental Protocols

Synthesis of TPE Core via McMurry Coupling

This protocol describes a general procedure for the synthesis of the this compound (TPE) core.

Materials:

-

Benzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc powder (4 eq.) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add TiCl₄ (2 eq.) dropwise to the stirred suspension.

-

Remove the ice bath and heat the mixture to reflux for 2-3 hours. The color of the mixture should turn black, indicating the formation of the low-valent titanium reagent.

-

In a separate flask, dissolve benzophenone (1 eq.) in anhydrous THF.

-

Add the benzophenone solution dropwise to the refluxing titanium reagent solution.

-

Continue to reflux for an additional 4-6 hours.

-

Cool the reaction mixture to room temperature and quench by the slow addition of water or 10% aqueous K₂CO₃ solution.

-

Filter the mixture through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure TPE.

Functionalization of TPE via Suzuki Cross-Coupling

This protocol outlines a general procedure for the functionalization of a bromo-substituted TPE derivative with a boronic acid.

Materials:

-

Bromo-substituted TPE derivative

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask, add the bromo-substituted TPE (1 eq.), the boronic acid (1.2-1.5 eq.), the base (2-3 eq.), and the palladium catalyst (0.01-0.05 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solution under reduced pressure.

-